molecular formula C12H11ClN2O2S B1594273 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 6202-74-0

2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B1594273
CAS No.: 6202-74-0
M. Wt: 282.75 g/mol
InChI Key: TUHPWXHMMCWTON-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a chemical compound belonging to the thiazole class, which are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide typically involves the following steps:

  • Formation of the Thiazole Ring: : The thiazole ring is usually formed through a cyclization reaction involving a suitable thioamide and a halogenated compound.

  • Introduction of the Methoxyphenyl Group: : The methoxyphenyl group is introduced via a substitution reaction, often using a methoxy-substituted benzene derivative.

  • Chloroacetamide Formation:

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be used to reduce specific functional groups within the molecule.

  • Substitution: : Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophilic substitution reactions typically use strong nucleophiles like hydroxide (OH⁻) or alkoxide ions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its thiazole core makes it a valuable intermediate in the construction of pharmaceuticals and agrochemicals.

Biology

Biologically, this compound has shown potential as an antimicrobial and antiproliferative agent. Its derivatives have been studied for their ability to combat microbial resistance and cancer cell proliferation.

Medicine

In medicine, the compound and its derivatives are explored for their therapeutic properties. They may be used in the development of new drugs targeting various diseases, including infections and cancer.

Industry

In industry, this compound is used in the production of materials with specific properties, such as enhanced stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-phenylthiazol-2-yl)acetamide

  • 2-chloro-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide

  • 2-chloro-N-(4-(4-methylphenyl)thiazol-2-yl)acetamide

Uniqueness

2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This methoxy group can enhance the compound's solubility and binding affinity compared to similar compounds without this substituent.

Properties

IUPAC Name

2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c1-17-9-4-2-8(3-5-9)10-7-18-12(14-10)15-11(16)6-13/h2-5,7H,6H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHPWXHMMCWTON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358863
Record name 2-Chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6202-74-0
Record name 2-Chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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